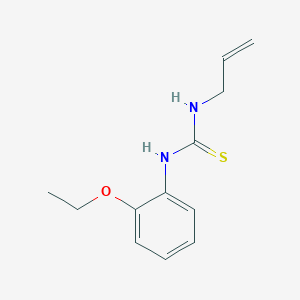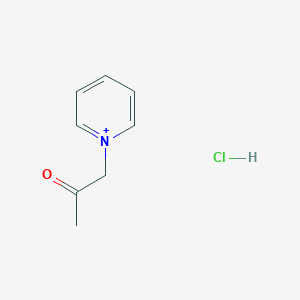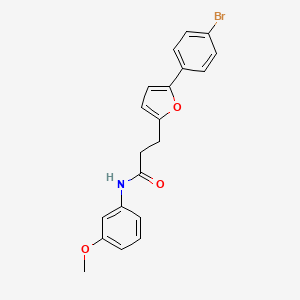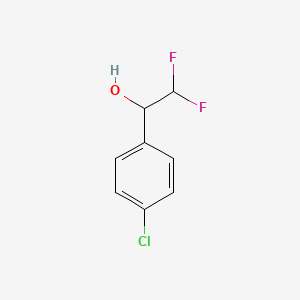
N-(9-Anthracenylmethylene)-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Anthracénylméthylène)-4-nitroaniline: est un composé organique appartenant à la classe des bases de Schiff. Il se caractérise par la présence d'un groupe anthracène lié à un groupe nitroaniline par un pont méthylène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la N-(9-anthracénylméthylène)-4-nitroaniline implique généralement la réaction de condensation entre le 9-anthracènecarboxaldéhyde et la 4-nitroaniline. La réaction est généralement effectuée en présence d'un solvant approprié tel que l'éthanol ou le méthanol, et d'une quantité catalytique d'acide, comme l'acide acétique, pour faciliter la formation de la base de Schiff. Le mélange réactionnel est porté à reflux pendant plusieurs heures, puis refroidi et recristallisé pour obtenir le produit pur .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la N-(9-anthracénylméthylène)-4-nitroaniline ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à l'échelle industrielle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, pour atteindre des rendements et une pureté plus élevés. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions : La N-(9-anthracénylméthylène)-4-nitroaniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur (par exemple, palladium sur carbone) ou de réducteurs chimiques comme le borohydrure de sodium.
Substitution : Les noyaux aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration, l'halogénation ou la sulfonation
Réactifs et conditions courants :
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrogène gazeux avec palladium sur carbone (Pd/C) ou borohydrure de sodium (NaBH4).
Substitution : Mélange nitrant (HNO3/H2SO4), halogènes (Cl2, Br2) avec un catalyseur acide de Lewis (FeCl3), ou acide sulfurique (H2SO4) pour la sulfonation
Principaux produits :
Oxydation : Dérivés de l'anthraquinone.
Réduction : N-(9-anthracénylméthylène)-4-aminoaniline.
Substitution : Divers dérivés de l'anthracène substitués en fonction du substituant introduit
Applications de la recherche scientifique
La N-(9-anthracénylméthylène)-4-nitroaniline a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques présentant des propriétés catalytiques potentielles.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente en raison de la présence du groupe anthracène, qui présente une forte fluorescence.
Médecine : Exploré pour ses propriétés cytotoxiques contre les lignées cellulaires cancéreuses, ce qui en fait un candidat pour le développement de médicaments anticancéreux.
Industrie : Utilisé dans le développement de matériaux électroniques organiques, tels que les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques organiques (OPV) .
Mécanisme d'action
Le mécanisme d'action de la N-(9-anthracénylméthylène)-4-nitroaniline implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Les effets du composé sont principalement attribués à sa capacité à s'intercaler dans l'ADN, perturbant la structure de l'ADN et inhibant les processus de réplication et de transcription. De plus, le groupe nitro peut subir une bio-réduction pour former des intermédiaires réactifs qui induisent un stress oxydatif et l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
N-(9-Anthracenylmethylene)-4-nitroaniline has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Mécanisme D'action
The mechanism of action of N-(9-Anthracenylmethylene)-4-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily attributed to its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires :
- N-(9-Anthracénylméthylène)-4-hydroxyaniline
- N-(9-Anthracénylméthylène)-4-chloroaniline
- N-(9-Anthracénylméthylène)-2-méthyl-5-nitroaniline
Comparaison : La N-(9-anthracénylméthylène)-4-nitroaniline est unique en raison de la présence du groupe nitro, qui confère des propriétés électroniques et stériques distinctes par rapport à ses analogues. Le groupe nitro améliore la réactivité du composé dans les réactions de réduction et de substitution, ce qui en fait un intermédiaire polyvalent pour la synthèse de divers dérivés. De plus, le groupe nitro contribue à la cytotoxicité potentielle du composé, ce qui en fait un candidat précieux pour la recherche anticancéreuse .
Propriétés
Numéro CAS |
14607-12-6 |
|---|---|
Formule moléculaire |
C21H14N2O2 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
1-anthracen-9-yl-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H14N2O2/c24-23(25)18-11-9-17(10-12-18)22-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H |
Clé InChI |
TUWBQJMDQGUWGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B11949657.png)




![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)



![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
